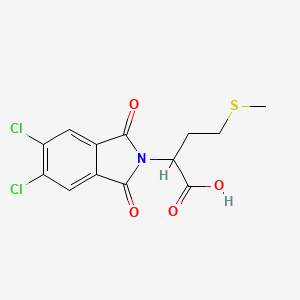

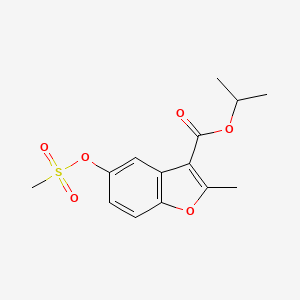

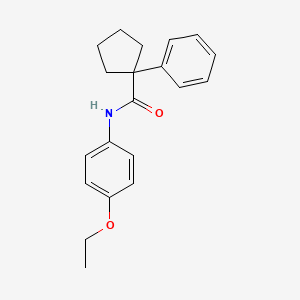

N-(4-(N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)sulfamoyl)phenyl)isobutyramide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)sulfamoyl)phenyl)isobutyramide, also known as MI-2, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. MI-2 has been shown to inhibit the activity of certain proteins involved in cancer cell growth, making it a promising candidate for cancer treatment.

科学的研究の応用

Synthesis and Anti-inflammatory Applications

One of the primary areas of research involving similar structures to "N-(4-(N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)sulfamoyl)phenyl)isobutyramide" is the synthesis of derivatives for anti-inflammatory purposes. For instance, research on the synthesis and evaluation of 1,2,4-triazole derivatives demonstrates the potential for anti-inflammatory activity. These derivatives were synthesized through a series of reactions starting from 4-hydroxyphenylacetic acid, leading to compounds showing promising anti-inflammatory properties when compared to standard drugs like Ibuprofen (Virmani & Hussain, 2014).

Photosensitive Polymer Applications

Another fascinating area of application involves the development of photosensitive materials. Research into the synthesis and photosensitivity of poly(o-hydroxyazomethine) from isophthalaldehyde and 4,4′-(hexafluoroisopropylidene)bis(o-aminophenol) in ethyl lactate has shown that these materials can be used to create photosensitive films with good stability and fine positive images after exposure. Such materials have potential applications in the development of environmentally friendly photoresists for use in electronics and other fields requiring precise patterning (Fukukawa, Shibasaki, & Ueda, 2004).

Antiproliferative Agent Development

Additionally, the synthesis of new derivatives featuring structures similar to the mentioned compound has been explored for their antiproliferative properties. In particular, the synthesis of 3-(substituted-phenyl)-N-(2-hydroxy-2-(substituted-phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives has been reported, with several compounds showing significant antiproliferative activity against various cancer cell lines. This suggests the potential of such compounds in the development of novel cancer therapeutics (Pawar, Pansare, & Shinde, 2018).

Corrosion Inhibition

The compound and its derivatives have also found applications in the field of corrosion inhibition. Schiff bases derived from similar structures have been investigated as corrosion inhibitors in acid solutions, showing significant efficacy in reducing the corrosion rate of mild steel. This research points to the potential use of such compounds in protecting metals from corrosion, which is crucial in many industrial applications (Behpour, Ghoreishi, Gandomi-Niasar, Soltani, & Salavati‐Niasari, 2009).

特性

IUPAC Name |

N-[4-[[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]sulfamoyl]phenyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S2/c1-13(2)19(23)21-15-6-10-17(11-7-15)27(24,25)20-12-18(22)14-4-8-16(26-3)9-5-14/h4-11,13,18,20,22H,12H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJBSEHSRJJBDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)sulfamoyl)phenyl)isobutyramide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Azepan-1-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2759449.png)

![2-(cyclopropanecarboxamido)-N-(thiophen-2-yl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2759451.png)

![N-(3-chlorophenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2759454.png)

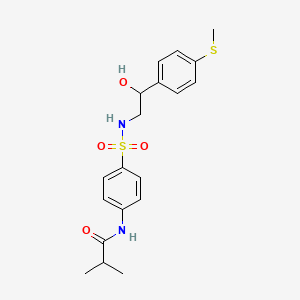

![ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}acetate](/img/structure/B2759455.png)

![3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2H-chromen-2-one](/img/structure/B2759457.png)